Mal-PEG8-Phe-Lys-PAB-Exatecan TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H93F4N9O22 |

|---|---|

Molecular Weight |

1548.6 g/mol |

IUPAC Name |

[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C73H92FN9O20.C2HF3O2/c1-3-73(93)54-42-60-67-52(44-83(60)70(90)53(54)46-102-71(73)91)66-56(17-16-51-47(2)55(74)43-58(79-67)65(51)66)81-72(92)103-45-49-12-14-50(15-13-49)77-68(88)57(11-7-8-22-75)80-69(89)59(41-48-9-5-4-6-10-48)78-62(85)21-25-94-27-29-96-31-33-98-35-37-100-39-40-101-38-36-99-34-32-97-30-28-95-26-23-76-61(84)20-24-82-63(86)18-19-64(82)87;3-2(4,5)1(6)7/h4-6,9-10,12-15,18-19,42-43,56-57,59,93H,3,7-8,11,16-17,20-41,44-46,75H2,1-2H3,(H,76,84)(H,77,88)(H,78,85)(H,80,89)(H,81,92);(H,6,7)/t56-,57-,59-,73-;/m0./s1 |

InChI Key |

NGXUGQYCKNICON-GXSKRMLUSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Mal-PEG8-Phe-Lys-PAB-Exatecan TFA: A Key Component in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is a sophisticated, pre-functionalized drug-linker conjugate engineered for the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent, enabling precise delivery of the payload to cancer cells while minimizing systemic toxicity. This guide provides an in-depth technical overview of this compound, its constituent parts, mechanism of action, and relevant experimental protocols.

Molecular Composition and Functional Roles

This compound is a complex molecule comprised of several key functional units, each with a specific role in the overall efficacy of the resulting ADC. The structure consists of a cytotoxic payload (Exatecan) attached to a linker system. This linker system includes a conjugation moiety (Maleimide-PEG8), a cleavable dipeptide sequence (Phe-Lys), and a self-immolative spacer (PAB). The entire conjugate is supplied as a trifluoroacetic acid (TFA) salt.

| Component | Chemical Name | Function |

| Conjugation & Spacer Moiety | Maleimide-Polyethylene Glycol (8 units) | The maleimide group provides a reactive handle for covalent attachment to thiol groups on the antibody, typically from reduced cysteine residues. The hydrophilic 8-unit PEG spacer enhances the solubility of the drug-linker, can improve the pharmacokinetic profile of the ADC, and may reduce aggregation.[1][2] |

| Cleavable Linker | Phenylalanine-Lysine Dipeptide | This dipeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] The cleavage of this linker is a critical step in the release of the cytotoxic payload inside the target cancer cell. |

| Self-Immolative Spacer | p-Aminobenzyl Alcohol (PAB) | The PAB group acts as a self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by cathepsins, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active Exatecan payload in its unmodified form.[5][6][7] |

| Cytotoxic Payload | Exatecan | Exatecan is a potent, water-soluble derivative of camptothecin that acts as a topoisomerase I inhibitor.[8][9] By stabilizing the topoisomerase I-DNA cleavage complex, it leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[10][11] |

| Counter-ion | Trifluoroacetic Acid (TFA) | The TFA salt form is a common result of the reversed-phase HPLC purification process used in peptide and conjugate synthesis. It is important to note that TFA can have biological effects, and for certain cellular or in vivo studies, it may be necessary to exchange it for a more biocompatible salt like acetate or hydrochloride. |

Quantitative Data

The following tables summarize key quantitative data for this compound and its components. It is important to note that cytotoxicity data can be highly dependent on the specific antibody, target antigen, and cell line used.

Table 2.1: Physicochemical Properties

| Parameter | Value | Source |

| Molecular Formula | C75H93F4N9O22 | |

| Molecular Weight | 1548.58 g/mol | |

| Solubility | DMSO: 100 mg/mL (64.58 mM) |

Note: The product may require ultrasonication for complete dissolution in DMSO. Hygroscopic DMSO can significantly impact solubility.

Table 2.2: Representative In Vitro Cytotoxicity of Exatecan-Based ADCs

The following data is for illustrative purposes, showcasing the potent anti-cancer activity of exatecan when delivered via an ADC. These values are for ADCs with similar but not identical linker structures.

| Cell Line | Target | ADC Construct | IC50 (nM) | Source |

| SK-BR-3 (Breast Cancer) | HER2 | IgG(8)-EXA | 0.41 ± 0.05 | [5] |

| NCI-N87 (Gastric Cancer) | HER2 | Tra-Exa-PSAR10 | ~0.17 | [9] |

| SK-BR-3 (Breast Cancer) | HER2 | T-DXd (Trastuzumab Deruxtecan) | 0.04 ± 0.01 | [5] |

| MDA-MB-468 (Breast Cancer) | HER2-negative | IgG(8)-EXA | > 30 | [5] |

These results demonstrate the high potency of exatecan-based ADCs against HER2-positive cancer cell lines and the specificity of the antibody-mediated delivery, as shown by the significantly lower activity against a HER2-negative cell line.

Mechanism of Action and Experimental Workflow

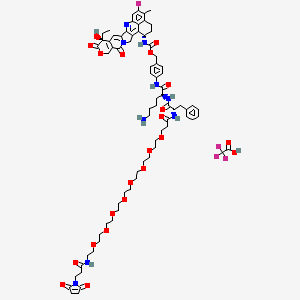

The following diagrams illustrate the mechanism of action of an ADC constructed with Mal-PEG8-Phe-Lys-PAB-Exatecan, from systemic circulation to the induction of apoptosis in a target cancer cell.

Caption: Workflow of an ADC from binding to apoptosis induction.

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and presence of proteases like Cathepsin B lead to the cleavage of the Phe-Lys linker. This cleavage initiates the self-immolation of the PAB spacer, releasing the active Exatecan payload into the cytoplasm. Exatecan then translocates to the nucleus, where it inhibits topoisomerase I, causing DNA damage and ultimately leading to apoptotic cell death.

Caption: Payload release via enzymatic cleavage and self-immolation.

Experimental Protocols

The following are generalized protocols for key experiments in the development and characterization of an ADC using this compound. These protocols should be optimized for the specific antibody and cell lines being used.

Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the maleimide-functionalized drug-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.

-

Reduction: Add a 2-5 molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the disulfide bonds. The exact TCEP concentration and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Drug-Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Conjugation: Add the dissolved drug-linker to the reduced mAb solution at a molar excess of 1.5-2.0 per thiol group. Allow the reaction to proceed at room temperature for 1 hour or at 4°C overnight.

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody (as a control)

-

MTT or XTT cell proliferation assay kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free Exatecan (as controls) in complete medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.

Cathepsin B Cleavage Assay

This assay confirms the enzymatic release of the payload from the linker.

Materials:

-

ADC construct

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of 10-50 µM) with the assay buffer.

-

Enzyme Addition: Add activated Cathepsin B to the reaction mixture. Include a control sample without the enzyme.

-

Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction in the aliquots by adding an equal volume of acetonitrile with 0.1% formic acid.

-

Analysis: Analyze the samples by LC-MS/MS to detect and quantify the released Exatecan payload.

Caption: A typical experimental workflow for ADC development.

Conclusion

This compound is a highly specialized and potent drug-linker conjugate designed for the creation of next-generation Antibody-Drug Conjugates. Its multi-component design, featuring a hydrophilic PEG spacer, a protease-cleavable dipeptide linker, a self-immolative spacer, and a potent topoisomerase I inhibitor payload, offers a sophisticated solution for targeted cancer therapy. The protocols and data presented in this guide provide a foundational framework for researchers to incorporate this advanced tool into their drug development pipelines, with the ultimate goal of producing safer and more effective cancer therapeutics. Diligent optimization of conjugation conditions and thorough characterization of the resulting ADC are paramount to achieving clinical success.

References

- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. arctomsci.com [arctomsci.com]

- 7. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of adc linker payload | PDF [slideshare.net]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Mal-PEG8-Phe-Lys-PAB-Exatecan TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant data for the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Phe-Lys-PAB-Exatecan TFA. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.

Core Chemical Structure and Components

This compound is a complex molecule designed for use in ADCs. It comprises a maleimide (Mal) group for antibody conjugation, a polyethylene glycol (PEG8) spacer, a cathepsin B-cleavable dipeptide linker (Phe-Lys), a self-immolative para-aminobenzyl carbamate (PAB) spacer, and the potent topoisomerase I inhibitor, exatecan, as the cytotoxic payload. The trifluoroacetic acid (TFA) salt form aids in its stability and solubility.

The SMILES (Simplified Molecular-Input Line-Entry System) representation of the core molecule is: O=C(C=CC1=O)N1CCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCC(N--INVALID-LINK--C(N--INVALID-LINK--C(NC(C=C3)=CC=C3COC(N[C@@H]4C5=C6C(C(N7C6)=CC(--INVALID-LINK--(C(OC8)=O)CC)=C8C7=O)=NC9=CC(F)=C(C)C(CC4)=C95)=O)=O)=O)=O)=O

Mechanism of Action: From Antibody Targeting to Payload Delivery

The therapeutic action of an ADC utilizing Mal-PEG8-Phe-Lys-PAB-Exatecan involves a multi-step process that begins with the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface.

Signaling Pathway of Exatecan-Induced Cell Death

Exatecan is a potent derivative of camptothecin and functions by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication.[1][2] This DNA damage triggers a cascade of cellular events, ultimately leading to apoptotic cell death.[2][3]

Experimental Workflow for ADC Efficacy Evaluation

The evaluation of an ADC's efficacy involves a series of in vitro and in vivo experiments to determine its potency, specificity, and therapeutic window.

References

Core Mechanism of Action of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Phe-Lys-PAB-Exatecan TFA. This system is designed for targeted delivery of the potent topoisomerase I inhibitor, exatecan, to antigen-expressing cells. Herein, we dissect the individual components of this conjugate, detailing their specific roles in the overall mechanism. This guide also outlines key experimental protocols for the evaluation of such ADCs and presents available quantitative data from relevant studies on exatecan-based conjugates to offer a comprehensive understanding for researchers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a sophisticated drug-linker system designed for the creation of antibody-drug conjugates.[1] It comprises a cytotoxic payload (exatecan), a cleavable linker system (Mal-PEG8-Phe-Lys-PAB), and a trifluoroacetic acid (TFA) salt, which is typically a remnant from the purification process and not integral to the mechanism of action. The modular design of this system allows for the targeted delivery of exatecan to cancer cells, leveraging the specificity of a monoclonal antibody to minimize systemic toxicity and enhance therapeutic efficacy.

Components and their Respective Functions

The Mal-PEG8-Phe-Lys-PAB-Exatecan linker-payload is a meticulously designed construct where each component plays a critical role in the overall mechanism of action, from antibody conjugation to the intracellular release of the cytotoxic agent.

-

Maleimide (Mal): This functional group serves as the attachment point to the monoclonal antibody. It readily forms a stable covalent bond with the thiol group of cysteine residues on the antibody, a common strategy for site-specific conjugation.[2][3]

-

Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the ADC.[4] This can improve the pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and improving its in vivo tolerance.[4]

-

Phenylalanine-Lysine (Phe-Lys): This dipeptide sequence constitutes the enzymatically cleavable site within the linker.[5] It is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells.[5] This enzymatic cleavage is a critical step for the intracellular release of the payload.

-

p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer.[6] Once the Phe-Lys dipeptide is cleaved by cathepsins, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified exatecan payload.[7]

-

Exatecan: Exatecan is a highly potent, water-soluble derivative of camptothecin that functions as a topoisomerase I inhibitor.[8][9] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[10] When the replication fork encounters these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering apoptotic cell death.[11]

Mechanism of Action: From Systemic Circulation to Cell Death

The multi-stage mechanism of action of an ADC utilizing the Mal-PEG8-Phe-Lys-PAB-Exatecan system is a cascade of events designed for maximal targeted cytotoxicity.

-

Targeting and Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of cancer cells via its monoclonal antibody component.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.

-

Lysosomal Cleavage: Within the acidic environment of the lysosome, proteases, primarily cathepsin B, recognize and cleave the Phe-Lys dipeptide bond in the linker.[5]

-

Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm.[6][7]

-

Topoisomerase I Inhibition and Apoptosis: The released exatecan binds to and stabilizes the topoisomerase I-DNA complex, inducing DNA damage and subsequently initiating the apoptotic cascade, resulting in cancer cell death.[8][10][11]

-

Bystander Effect: The released exatecan, if sufficiently membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.

Quantitative Data Summary

While specific data for an ADC with the exact this compound linker-payload is not publicly available, the following tables summarize representative data from studies on other exatecan-based ADCs with similar cleavable linkers.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC Construct | Cell Line | Target | IC50 (nM) | Reference |

| IgG(8)-EXA | SK-BR-3 | HER2 | 0.41 ± 0.05 | [6] |

| Mb(4)-EXA | SK-BR-3 | HER2 | 9.36 ± 0.62 | [6] |

| Trastuzumab-exo-EVC-Exatecan | NCI-N87 | HER2 | Similar to T-DXd | [9] |

| Free Exatecan | SK-BR-3 | - | Subnanomolar | [6] |

| Free Exatecan | KPL-4 | - | 0.9 | [9] |

Table 2: Pharmacokinetic Parameters of Exatecan and Related Conjugates

| Compound | Species | Half-life (t1/2) | Clearance | Reference |

| Exatecan | Human | ~7.9 hours | 2.28 L/h/m² | [11] |

| PEG40kDa-Exatecan | Mouse | ~12 hours (apparent) | - | [10] |

| Tra-Exa-PSAR10 | Mouse | Similar to unconjugated trastuzumab | - | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ADCs with similar mechanisms of action.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

-

Methodology:

-

Cell Seeding: Seed target cells (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, free exatecan, and a non-targeting control ADC in cell culture medium. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin. Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cathepsin B Cleavage Assay

-

Objective: To confirm the enzymatic cleavage of the Phe-Lys linker and the release of exatecan.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., at 1 mg/mL) with human cathepsin B (e.g., at a 1:10 enzyme-to-substrate ratio by weight) in a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of acetonitrile or by heating.

-

Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the intact ADC, cleaved intermediates, and the released exatecan.

-

Plasma Stability Assay

-

Objective: To evaluate the stability of the ADC and the rate of premature drug release in plasma.

-

Methodology:

-

Incubation: Incubate the ADC at a final concentration of e.g., 100 µg/mL in human, rat, or mouse plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma samples.

-

Sample Preparation: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated proteins.

-

Analysis of Released Drug: Analyze the supernatant by LC-MS/MS to quantify the amount of released exatecan.

-

Analysis of ADC Integrity: Analyze the intact ADC from the plasma samples using techniques like size-exclusion chromatography (SEC) to assess aggregation or hydrophobic interaction chromatography (HIC) to monitor changes in the drug-to-antibody ratio (DAR).

-

In Vivo Efficacy Study in a Xenograft Model

-

Objective: To assess the anti-tumor activity of the ADC in a preclinical animal model.

-

Methodology:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 or BT-474) into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC, free exatecan). Administer the treatments intravenously at specified doses and schedules.

-

Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.

-

Bystander Effect Assay

-

Objective: To determine if the released payload can kill neighboring antigen-negative cells.

-

Methodology:

-

Co-culture Setup: Co-culture antigen-positive cells (e.g., SK-BR-3, labeled with a fluorescent protein like RFP) and antigen-negative cells (e.g., MCF7, labeled with a different fluorescent protein like GFP) at a defined ratio in 96-well plates.

-

ADC Treatment: Treat the co-culture with the ADC or a control ADC.

-

Live-Cell Imaging: Monitor the growth and death of each cell population over time using a live-cell imaging system that can distinguish between the two fluorescent labels.

-

Data Analysis: Quantify the number of viable antigen-negative cells in the presence and absence of the ADC and antigen-positive cells. A reduction in the number of antigen-negative cells in the ADC-treated co-culture compared to controls indicates a bystander effect.

-

Conclusion

The this compound drug-linker system represents a highly engineered platform for the development of potent and selective antibody-drug conjugates. Its mechanism of action is predicated on the targeted delivery of the topoisomerase I inhibitor exatecan, followed by efficient intracellular release through enzymatic cleavage of a dipeptide linker. The inclusion of a PEG spacer is intended to confer favorable pharmacokinetic properties. The comprehensive evaluation of ADCs utilizing this technology, through the experimental protocols detailed herein, is essential for advancing novel targeted therapies for cancer. The provided data from related exatecan-based ADCs underscore the potential of this payload and linker strategy in achieving significant anti-tumor efficacy.

References

- 1. agilent.com [agilent.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]

- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

A Technical Guide to the Synthesis of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for Mal-PEG8-Phe-Lys-PAB-Exatecan TFA, a potent antibody-drug conjugate (ADC) linker-payload. The synthesis is presented as a modular and convergent route, a common strategy for complex molecules of this class. The protocols described herein are based on established and analogous chemical transformations reported in the scientific literature for similar ADC components.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, which involves the independent synthesis of key intermediates followed by their sequential coupling. This methodology allows for better control over the purity of the intermediates and can improve the overall yield of the final product.

The core components of the target molecule are:

-

Exatecan: A potent topoisomerase I inhibitor payload.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer.

-

Phe-Lys (Phenylalanine-Lysine): A dipeptide linker designed for cleavage by lysosomal enzymes like Cathepsin B.

-

PEG8: An eight-unit polyethylene glycol spacer to enhance solubility and optimize pharmacokinetic properties.

-

Mal (Maleimide): A reactive group for conjugation to thiol moieties on an antibody.

The general workflow for the synthesis is outlined below.

Caption: Convergent synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of Fmoc-Phe-Lys(Boc)-PAB-OH (Fragment A)

This procedure involves a two-step process: the formation of the dipeptide Fmoc-Phe-Lys(Boc)-OH, followed by its coupling to p-aminobenzyl alcohol.

Step 1: Synthesis of Fmoc-Phe-Lys(Boc)-OH

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Fmoc-Phe-OH | 387.44 | 1.0 | 1.0 | 3.87 g |

| H-Lys(Boc)-OH | 246.30 | 1.1 | 1.1 | 2.71 g |

| HBTU | 379.25 | 1.1 | 1.1 | 4.17 g |

| DIPEA | 129.24 | 2.2 | 2.2 | 3.8 mL |

| DMF | - | - | - | 50 mL |

Protocol:

-

Dissolve Fmoc-Phe-OH, H-Lys(Boc)-OH, and HBTU in DMF (50 mL) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield Fmoc-Phe-Lys(Boc)-OH.

Step 2: Coupling with p-Aminobenzyl alcohol

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Fmoc-Phe-Lys(Boc)-OH | 615.73 | 1.0 | 1.0 | 6.16 g |

| p-Aminobenzyl alcohol | 123.15 | 1.2 | 1.2 | 1.48 g |

| HATU | 380.23 | 1.2 | 1.2 | 4.56 g |

| DIPEA | 129.24 | 2.4 | 2.4 | 4.9 mL |

| DMF | - | - | - | 60 mL |

Protocol:

-

Follow the procedure described in Step 1, substituting the appropriate reagents.

-

Purify the crude product by flash column chromatography to yield Fmoc-Phe-Lys(Boc)-PAB-OH.

Synthesis of Mal-PEG8-NH2 (Fragment B)

This synthesis involves the reaction of a suitable maleimide precursor with an amino-PEG8-alcohol, followed by conversion of the terminal hydroxyl group to an amine. A more direct approach is the reaction of a maleimide derivative with a diamine-PEG8.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 3-Maleimidopropionic acid NHS ester | 266.21 | 1.0 | 1.0 | 2.66 g |

| H2N-PEG8-NH2 | ~412.5 | 1.2 | 1.2 | ~4.95 g |

| Triethylamine | 101.19 | 2.0 | 2.0 | 2.8 mL |

| DCM | - | - | - | 50 mL |

Protocol:

-

Dissolve H2N-PEG8-NH2 and triethylamine in DCM (50 mL).

-

Add a solution of 3-Maleimidopropionic acid NHS ester in DCM (20 mL) dropwise at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Mal-PEG8-NH2.

Coupling of Fragments A and B

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Fmoc-Phe-Lys(Boc)-PAB-OH | 720.86 | 1.0 | 1.0 | 7.21 g |

| Mal-PEG8-NH2 | ~541.6 | 1.1 | 1.1 | ~5.96 g |

| HBTU | 379.25 | 1.1 | 1.1 | 4.17 g |

| DIPEA | 129.24 | 2.2 | 2.2 | 3.8 mL |

| DMF | - | - | - | 70 mL |

Protocol:

-

Follow the general peptide coupling procedure as described in Section 2.1, Step 1.

-

Purify the crude product by flash column chromatography to yield Fmoc-Phe-Lys(Boc)-PAB-NH-PEG8-Mal.

Fmoc Deprotection

| Reagent/Solvent | Moles | Equivalents | Amount |

| Fmoc-Phe-Lys(Boc)-PAB-NH-PEG8-Mal | 1.0 | 1.0 | As synthesized |

| Piperidine | - | - | 20% in DMF |

| DMF | - | - | - |

Protocol:

-

Dissolve the Fmoc-protected intermediate in 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual piperidine.

-

The crude product, H-Phe-Lys(Boc)-PAB-NH-PEG8-Mal, is typically used in the next step without further purification.

Conjugation to Exatecan

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| H-Phe-Lys(Boc)-PAB-NH-PEG8-Mal | ~1021.2 | 1.0 | 1.0 | As synthesized |

| Exatecan mesylate | 531.54 | 1.2 | 1.2 | As needed |

| Triphosgene (or similar activating agent) | 296.75 | 0.4 | 0.4 | As needed |

| Pyridine | 79.10 | Excess | Excess | As needed |

| Anhydrous DCM | - | - | - | As needed |

Protocol:

-

Activation of Exatecan: In a separate flask, dissolve Exatecan mesylate in anhydrous DCM and cool to 0 °C. Add pyridine, followed by a solution of triphosgene in DCM dropwise to form the chloroformate intermediate.

-

Coupling: To a solution of the deprotected linker in anhydrous DCM, add the activated Exatecan solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by preparative HPLC to yield Mal-PEG8-Phe-Lys(Boc)-PAB-Exatecan.

Final Boc Deprotection and TFA Salt Formation

| Reagent/Solvent |

| Mal-PEG8-Phe-Lys(Boc)-PAB-Exatecan |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

Protocol:

-

Dissolve the Boc-protected product in a solution of 50% TFA in DCM.

-

Stir at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM several times to remove excess TFA.

-

Lyophilize the final product from a water/acetonitrile mixture to obtain this compound as a solid.

Mechanism of Action: Payload Release

The Mal-PEG8-Phe-Lys-PAB-Exatecan linker is designed for selective cleavage within the lysosomal compartment of target cancer cells.

Caption: Intracellular payload release mechanism of Exatecan from the ADC.

Upon internalization of the ADC and trafficking to the lysosome, the Phe-Lys dipeptide is recognized and cleaved by proteases such as Cathepsin B. This cleavage event triggers a spontaneous 1,6-elimination reaction through the PAB self-immolative spacer, which liberates the active Exatecan payload inside the cell.

Conclusion

This technical guide provides a comprehensive overview and a plausible, detailed synthetic route for this compound. The convergent approach, coupled with the specific reaction protocols, offers a robust framework for the synthesis of this complex ADC linker-payload. The information presented is intended to support researchers and scientists in the field of drug development and bioconjugation chemistry. It is recommended that each step be optimized and characterized thoroughly in a laboratory setting.

The Role of Exatecan in Antibody-Drug Conjugates: A Technical Guide

Exatecan, a potent derivative of camptothecin, has emerged as a pivotal payload in the development of next-generation antibody-drug conjugates (ADCs). Its high cytotoxicity, ability to overcome multidrug resistance, and profound bystander effect make it a compelling choice for targeting a variety of solid tumors. This guide provides an in-depth technical overview of exatecan's role in ADCs, covering its mechanism of action, conjugation strategies, and preclinical efficacy for an audience of researchers and drug development professionals.

Exatecan: A Potent Topoisomerase I Inhibitor

Exatecan is a semi-synthetic, water-soluble derivative of camptothecin that functions as a potent topoisomerase I (TOP1) inhibitor.[1] Its primary mechanism of action involves stabilizing the covalent complex formed between TOP1 and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[2] This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[2]

A key advantage of exatecan is its significantly higher potency compared to other camptothecin analogues like SN-38 (the active metabolite of irinotecan) and its own derivative, deruxtecan (DXd).[3][4] Studies have shown exatecan to be 10 to 50 times more potent than SN-38 in various cancer cell lines.[4] This high potency is crucial for ADCs, as it allows for effective tumor cell killing even with a limited number of payload molecules delivered to the target site.

Chemical Structure:

Exatecan's pentacyclic structure is the basis for its TOP1 inhibitory activity. Its derivative, DXd, which is also widely used in ADCs like Trastuzumab Deruxtecan (Enhertu), is formed from exatecan.

Mechanism of Action of Exatecan-Based ADCs

The therapeutic efficacy of an exatecan-based ADC relies on a multi-step process that ensures targeted delivery and specific release of the cytotoxic payload within the tumor microenvironment.

-

Targeting and Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[5]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.[6][7]

-

Lysosomal Trafficking and Cleavage: The complex is trafficked to the lysosome, an acidic organelle containing various enzymes.[8] Here, the linker connecting the antibody to exatecan is cleaved. This cleavage is often designed to be catalyzed by lysosomal enzymes like cathepsins, which are highly expressed in tumor cells.[9]

-

Payload Release and Action: Once the linker is cleaved, the free exatecan payload is released into the cytoplasm.[6] Due to its chemical properties, it can then diffuse into the nucleus.

-

Induction of Apoptosis: In the nucleus, exatecan binds to the TOP1-DNA complex, inducing irreversible DNA damage and initiating the apoptotic cascade, leading to targeted cell death.[2][10]

The Bystander Killing Effect

A defining feature of exatecan-based ADCs is their potent "bystander effect." This phenomenon occurs when the released exatecan payload, which is membrane-permeable, diffuses out of the targeted antigen-positive cancer cell and kills adjacent antigen-negative tumor cells.[11][12] This is particularly advantageous in treating solid tumors, which are often heterogeneous and contain a mix of cells with varying levels of antigen expression.[12]

The high membrane permeability of exatecan facilitates this effect, allowing it to overcome the limitations of ADCs that rely solely on killing antigen-expressing cells.[11][13] This expands the therapeutic reach of the ADC within the tumor microenvironment, potentially leading to more durable responses.[9]

Linker and Conjugation Strategies

The significant hydrophobicity of exatecan presents a major challenge, as it can lead to ADC aggregation, poor pharmacokinetics, and reduced efficacy.[11] To overcome this, sophisticated linker technologies are employed.

-

Cleavable Linkers: Most exatecan ADCs utilize cleavable linkers to ensure the payload is released in its most active form. Common types include:

-

Self-Immolative Spacers: A p-aminobenzyl carbamate (PABC) spacer is often included. After the primary linker is cleaved, the PABC moiety spontaneously decomposes to release the unmodified exatecan payload.[3]

-

Hydrophilicity-Masking Moieties: To counteract exatecan's hydrophobicity, hydrophilic polymers are incorporated into the linker design.

-

Polyethylene Glycol (PEG): PEG chains are commonly used to improve solubility and prevent aggregation.[14][15]

-

Polysarcosine (PSAR): PSAR has emerged as a highly effective, biodegradable alternative to PEG, enabling the creation of homogeneous, highly-loaded ADCs (e.g., DAR 8) with excellent pharmacokinetic profiles.[8][16][17]

-

Quantitative Data Summary

The superior potency of exatecan translates directly to the in vitro and in vivo performance of ADCs that utilize it as a payload.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

| Compound/ADC | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| Exatecan | MOLT-4 | Leukemia | 0.22 | [4] |

| CCRF-CEM | Leukemia | 0.14 | [4][18] | |

| DU145 | Prostate | 0.35 | [4][18] | |

| KPL-4 | Breast | 0.9 | [1] | |

| SK-BR-3 | Breast | Subnanomolar | ||

| DXd | KPL-4 | Breast | 4.0 | [1] |

| Various | Various | ~2-10x less potent than Exatecan | [3][19] | |

| SN-38 | Various | Various | ~10-50x less potent than Exatecan | [4] |

| IgG(8)-EXA | SK-BR-3 (HER2+) | Breast | 0.41 ± 0.05 | [20] |

| MDA-MB-468 (HER2-) | Breast | > 30 | [20] | |

| Tra-Exa-PSAR10 (DAR 8) | SK-BR-3 (HER2+) | Breast | Low nanomolar | [8] |

| NCI-N87 (HER2+) | Gastric | Low nanomolar | [8] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC | Dose | Tumor Model | Outcome | Reference(s) |

| Tra-Exa-PSAR10 | 1 mg/kg (single dose) | NCI-N87 Gastric Cancer | Strong anti-tumor activity, outperforming DS-8201a | [8][21] |

| Tra-Exa-PSAR10 | 10 mg/kg (single dose) | BT-474 Breast Cancer | Anti-tumor activity | [21] |

| Exolinker-Exatecan ADC | Not specified | NCI-N87 Gastric Cancer | Tumor inhibition comparable to T-DXd | [1] |

| HER2-targeting T-moiety-Exatecan ADC | 10 mg/kg | Colon Cancer PDX | Durable and deep responses in resistant models | [11] |

| CNTN4-targeting A16.1-Exa ADC | Not specified | Fibrosarcoma (HT1080/CNTN4) | Promising anti-tumor effect |

Table 3: Physicochemical Properties of Exatecan-Based ADCs

| ADC | Property | Value/Observation | Reference(s) |

| Tra-Exa-PSAR10 | Drug-to-Antibody Ratio (DAR) | Homogeneous DAR 8 | [8] |

| Plasma Stability | Exquisite drug-linker stability in plasma | [8] | |

| Aggregation | Reduced hydrophobicity and aggregation due to PSAR linker | [8] | |

| IgG(8)-EXA | Drug-to-Antibody Ratio (DAR) | ~8 | [22] |

| Aggregation | >97% monomer, indicating low aggregation | ||

| Exolinker-Exatecan ADC | Drug-to-Antibody Ratio (DAR) | ~8 | [1] |

| Plasma Stability | Superior DAR retention over 7 days compared to T-DXd | [1] |

Overcoming Drug Resistance

A significant advantage of exatecan-based ADCs is their ability to overcome common mechanisms of drug resistance.

-

Multidrug Resistance (MDR): Many chemotherapeutic agents are rendered ineffective by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2, which actively pump drugs out of cancer cells.[23][24] Exatecan is a poor substrate for these efflux pumps compared to SN-38 and DXd.[11][25] This low sensitivity to MDR transporters means that exatecan-based ADCs can remain effective in tumors that have developed resistance to other therapies.[11]

-

Resistance to Other ADCs: Exatecan-based ADCs have demonstrated potent cytotoxicity against cell lines resistant to T-DM1 (Kadcyla®), an ADC that uses a maytansinoid payload with a different mechanism of action.[8] This suggests their potential clinical utility in patients who have relapsed on other ADC therapies.

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an ADC or free payload.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., SK-BR-3, NCI-N87) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are incubated with serial dilutions of the ADC or free payload for a prolonged period (e.g., 5-7 days for ADCs, 72 hours for small molecules).[8][18]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT, resazurin, or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.[20][26][27]

-

Data Analysis: Dose-response curves are generated, and IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).[18]

-

Bystander Killing Assay (Co-Culture Method)

-

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.

-

Methodology:

-

Cell Preparation: An antigen-negative cell line (e.g., A549, MDA-MB-468) is engineered to express a fluorescent protein (e.g., GFP) for easy identification.[28][29]

-

Co-Culture: The fluorescent antigen-negative cells are co-cultured with unlabeled antigen-positive cells (e.g., SKBR-3) at various ratios in 96-well plates.[8][29]

-

Treatment: The co-culture is treated with the ADC at a concentration known to be cytotoxic to antigen-positive cells but sub-lethal to antigen-negative cells in monoculture.[28]

-

Analysis: After a 5-7 day incubation, the viability of each cell population is quantified using flow cytometry or high-content imaging, distinguishing the cell types based on fluorescence.[8][30] A reduction in the number of fluorescent antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

-

In Vivo Xenograft Efficacy Study

-

Objective: To assess the anti-tumor activity of an exatecan-based ADC in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-N87) are injected subcutaneously to establish tumors.[11][21]

-

Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are treated with the ADC, a control ADC, or vehicle, typically via intravenous injection.[11][21]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set period. Tumor growth inhibition (TGI) or regression is calculated.[1][11]

-

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

-

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

-

Methodology:

-

Technique: Hydrophobic Interaction Chromatography (HIC) is commonly used. The hydrophobicity of the ADC increases with each conjugated payload, allowing species with different numbers of drugs (DAR 0, 2, 4, 6, 8) to be separated.[21][31]

-

Analysis: The peak area for each species is integrated, and a weighted average is calculated to determine the average DAR of the ADC population.[31] Reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) can also be used for a more detailed characterization.[8][31]

-

Conclusion

Exatecan has firmly established itself as a premier payload for the development of highly effective ADCs. Its exceptional potency, combined with a favorable bystander effect and the ability to circumvent key drug resistance mechanisms, addresses many of the limitations of earlier ADC technologies. The continuous innovation in linker design, particularly the use of hydrophilicity-masking moieties like polysarcosine, has successfully harnessed the full potential of exatecan. These advancements have enabled the creation of highly loaded, stable, and efficacious ADCs with promising preclinical results and the potential to offer significant benefits to patients with a wide range of cancers, including those with heterogeneous or resistant tumors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic modeling suggests stroma-targeting antibody-drug conjugates as an alternative to cancer-targeting in cases of heterogeneous target exspression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. wuxibiologics.com [wuxibiologics.com]

- 16. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oaepublish.com [oaepublish.com]

- 25. researchgate.net [researchgate.net]

- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. agilent.com [agilent.com]

- 31. hpst.cz [hpst.cz]

A Technical Guide to Mal-PEG8-Phe-Lys-PAB-Exatecan TFA for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA, a potent drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs) in cancer research. This document details its mechanism of action, summarizes key preclinical data, and provides established experimental protocols for its evaluation.

Core Concepts: Structure and Mechanism of Action

This compound is an ADC linker-payload system composed of three key components:

-

Exatecan: A highly potent derivative of camptothecin that acts as a topoisomerase I inhibitor.[1][2] Its water-soluble nature and potent antitumor effects make it a compelling payload for ADCs.[1][3]

-

Linker: A sophisticated linker system comprising a maleimide (Mal) group for conjugation to an antibody, a polyethylene glycol (PEG8) spacer to improve solubility and pharmacokinetics, a cathepsin B-cleavable dipeptide (Phe-Lys), and a self-immolative para-aminobenzyl (PAB) spacer.[4][5]

-

TFA (Trifluoroacetic acid): A counterion used during synthesis and purification.

The mechanism of action for an ADC utilizing this drug-linker is a multi-step process initiated by the specific binding of the monoclonal antibody component to a tumor-associated antigen on the cancer cell surface.

Signaling Pathway and ADC Mechanism of Action

The following diagram illustrates the journey of the ADC from target binding to the induction of cancer cell death.

Caption: Workflow of ADC from cell binding to apoptosis.

Preclinical Data Summary

Exatecan-based ADCs have demonstrated significant potency in preclinical studies. The following tables summarize key quantitative data from published research.

In Vitro Cytotoxicity of Exatecan-Based ADCs

| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | IgG(8)-EXA | 0.41 ± 0.05 | [6] |

| SK-BR-3 | HER2 | Mb(4)-EXA | 14.69 ± 6.57 | [6] |

| MDA-MB-468 | HER2-negative | IgG(8)-EXA | > 30 | [6] |

| NCI-N87 | HER2 | Tra-Exa-PSAR10 | Not specified, but potent | [3] |

In Vivo Efficacy of Exatecan-Based ADCs

| Xenograft Model | ADC Construct | Dose | Outcome | Reference |

| NCI-N87 | Tra-Exa-PSAR10 | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | [3] |

| HER2-positive breast cancer | IgG(8)-EXA | Not specified | Strong antitumor activity | [6] |

| HER2-positive breast cancer | Mb(4)-EXA | Not specified | Strong antitumor activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate ADCs constructed with Mal-PEG8-Phe-Lys-PAB-Exatecan.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining ADC cytotoxicity.[1][5][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an exatecan-based ADC in cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Mal-PEG8-Phe-Lys-PAB-Exatecan ADC

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.

-

Incubate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer to each well.

-

Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

-

Experimental Workflow Diagram:

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the ADC Frontier: A Technical Guide to Mal-PEG8-Phe-Lys-PAB-Exatecan TFA

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continuously evolving, with antibody-drug conjugates (ADCs) emerging as a powerful modality. At the heart of every effective ADC is the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. This technical guide delves into the core of a specific and promising ADC component: Mal-PEG8-Phe-Lys-PAB-Exatecan TFA.

This drug-linker conjugate combines the potent topoisomerase I inhibitor exatecan with a sophisticated linker system designed for stability in circulation and efficient payload release within the target cancer cell. The maleimide (Mal) group allows for covalent attachment to antibodies, while the polyethylene glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties. The dipeptide (Phe-Lys) and p-aminobenzyl carbamate (PAB) components form a cleavable linkage, designed to be selectively processed by lysosomal enzymes within the tumor cell, ensuring targeted drug delivery.

This document provides a comprehensive overview of the suppliers, availability, and key technical data associated with this compound. It further outlines detailed experimental protocols for its application in ADC development and presents a logical workflow for the generation and characterization of exatecan-based ADCs.

Suppliers and Availability

This compound is commercially available from several specialized chemical suppliers catering to the research and pharmaceutical development sectors. The availability of this reagent facilitates its integration into early-stage ADC discovery and development programs.

| Supplier | Catalog Number | Purity | Storage Conditions |

| MedChemExpress | HY-160015 | >98% | -20°C, protect from light |

| GlpBio | GC69432 | >98% | -20°C |

| Arctom | HY-148380 | >98% | Recommended in Certificate of Analysis |

Note: This information is based on publicly available data and is subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the drug-linker is crucial for formulation development and predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₇₅H₉₃F₄N₉O₂₂ |

| Molecular Weight | 1548.58 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of ADCs using this compound.

Antibody-Drug Conjugation Protocol

This protocol describes a general method for conjugating the this compound to a monoclonal antibody (mAb) containing available cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., PD-10)

-

Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)

-

Quenching solution (e.g., N-acetylcysteine)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL.

-

Add a 10-20 molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Drug-Linker Preparation:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Immediately after desalting, add the desired molar excess of the drug-linker stock solution to the reduced mAb. A typical starting point is a 5-10 molar excess of the drug-linker per mole of antibody.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the potency of the generated ADC in a cancer cell line that expresses the target antigen.

Materials:

-

Target antigen-positive cancer cell line

-

Complete cell culture medium

-

ADC construct

-

Isotype control antibody

-

Free exatecan drug

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, isotype control antibody, and free exatecan in complete cell culture medium.

-

Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the concentration for each treatment.

-

Determine the half-maximal inhibitory concentration (IC₅₀) for the ADC and free drug using a non-linear regression analysis.

-

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for ADC generation and the proposed intracellular signaling pathway for the action of an exatecan-based ADC.

Caption: Experimental workflow for the generation of an antibody-drug conjugate.

Caption: Proposed mechanism of action for an exatecan-based ADC.

This technical guide provides a foundational understanding of this compound and its application in the development of next-generation antibody-drug conjugates. For further details, researchers are encouraged to consult the product datasheets from the respective suppliers and the broader scientific literature on ADC technology.

In-depth Technical Safety Guide on Mal-PEG8-Phe-Lys-PAB-Exatecan TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for Mal-PEG8-Phe-Lys-PAB-Exatecan TFA, an antibody-drug conjugate (ADC) linker-payload complex. Due to the absence of a specific Safety Data Sheet (SDS) for the complete conjugate, this guide is primarily based on the safety information available for its cytotoxic component, Exatecan mesylate. The toxicity of the conjugate is predominantly attributed to the exatecan payload.

Hazard Identification and Classification

Exatecan, the active payload, is a potent topoisomerase I inhibitor. It is classified as a hazardous substance with significant health risks. The GHS classifications for Exatecan mesylate are summarized below.

Table 1: GHS Hazard Classification for Exatecan Mesylate

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2, 3 | H300: Fatal if swallowed[1], H301: Toxic if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Germ Cell Mutagenicity | Category 1A, 1B | H340: May cause genetic defects[1][2] |

| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |

Hazard Pictograms:

-

GHS06: Skull and crossbones (Acute Toxicity)

-

GHS08: Health hazard (Mutagenicity, Reproductive Toxicity)

-

GHS07: Exclamation mark (Skin/Eye Irritation, Respiratory Irritation)

Physical and Chemical Properties

Limited data is available for the full this compound conjugate. The available information for Exatecan mesylate is provided below.

Table 2: Physical and Chemical Properties of Exatecan Mesylate

| Property | Value |

| Molecular Formula | C25H26FN3O7S[1] |

| Molecular Weight | 531.55 g/mol [1] |

| Appearance | Solid[2] |

| Melting/Boiling Point | Not determined[2] |

| Flammability | Product is not flammable[2] |

| Solubility | Soluble in DMSO[5]. In vivo formulations may involve solvents like PEG300, Tween-80, and saline[6][7]. |

Handling and Storage

Due to the hazardous nature of the exatecan payload, stringent safety precautions must be observed when handling this compound.

Engineering Controls:

-

Work should be conducted in a designated potent compound handling area.

-

Use of a chemical fume hood is required to avoid inhalation of dust or aerosols.[3]

-

Ensure the laboratory is equipped with a safety shower and an eye wash station.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[4]

-

Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of properly.[4]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin contact.[1][4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8][9]

-

Store locked up.[1]

First-Aid Measures

In case of exposure, immediate medical attention is required.

Table 3: First-Aid Procedures for Exatecan Exposure

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3] |

Experimental Protocols

Handling of Spills:

-

Evacuate personnel from the affected area.[1]

-

Wear appropriate PPE, including respiratory protection.[1]

-

Avoid generating dust.

-

Cover the spill with a suitable absorbent material.[3]

-

Carefully sweep or scoop up the material and place it into a sealed, labeled container for disposal.[3]

-

Clean the spill area thoroughly.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

This material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Visualization of Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.

Caption: Workflow for responding to accidental exposure.

This guide is intended for informational purposes for trained professionals and does not replace a formal risk assessment. Always refer to the most current safety data sheets for all components and follow all institutional safety protocols.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. biosynth.com [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. arctomsci.com [arctomsci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Conjugation of Antibodies with Mal-PEG8-Phe-Lys-PAB-Exatecan TFA

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of Antibody-Drug Conjugates (ADCs).

Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy.[3][4]

This application note provides a detailed protocol for the conjugation of a research-grade antibody with the drug-linker Mal-PEG8-Phe-Lys-PAB-Exatecan TFA . This linker system is comprised of several key components:

-

Exatecan: A highly potent topoisomerase I inhibitor, derived from camptothecin, which induces cancer cell death by causing DNA damage.[5][6][7]

-

Mal-PEG8-Phe-Lys-PAB Linker: A cleavable linker system designed for controlled drug release within the target cell.

-

Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody.[8]

-

PEG8: An eight-unit polyethylene glycol spacer that improves solubility and pharmacokinetics.[][10]

-

Phe-Lys: A dipeptide (Phenylalanine-Lysine) sequence that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[7][11]

-

PAB (p-aminobenzyl carbamate): A self-immolative moiety that releases the active exatecan payload upon cleavage of the dipeptide.[7][11]

-

The conjugation process involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the maleimide-functionalized drug-linker. Subsequent sections detail the experimental protocols, characterization methods, and expected outcomes.

Mechanism of Action

The ADC functions through a multi-step process to ensure targeted cell killing.

-

Binding: The antibody component of the ADC binds specifically to a target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[12]

-

Lysosomal Trafficking: The internalized complex is transported to the lysosome.

-

Payload Release: Within the acidic and enzyme-rich environment of the lysosome, proteases cleave the Phe-Lys peptide linker. This triggers the PAB spacer to self-immolate and release the active exatecan drug.[11]

-

Cytotoxicity: Free exatecan diffuses into the nucleus, where it inhibits topoisomerase I. This prevents the re-ligation of single-strand DNA breaks, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5][6][13]

Caption: Mechanism of action of an Exatecan-based ADC.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free sulfhydryl (thiol) groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is used as the reducing agent.[8][14]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), pH 6.0-7.5

-

TCEP hydrochloride (10 mM stock solution in water)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

-

Centrifugal spin concentrators (e.g., 30 kDa MWCO)

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

-

Determine the molar amount of antibody to be reduced.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2.5 to 5.0 molar equivalents of TCEP per mole of antibody. The optimal ratio may need to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction mixture at room temperature or 37°C for 1-3 hours with gentle mixing.[8]

-

Remove excess TCEP immediately using a pre-equilibrated centrifugal spin concentrator. Wash the reduced antibody by exchanging the buffer with Reaction Buffer three times.

-

Determine the concentration of the reduced antibody using its extinction coefficient at 280 nm. Proceed immediately to the conjugation step to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation with this compound

This protocol details the conjugation of the reduced antibody with the maleimide-activated drug-linker.

Materials:

-

Reduced antibody from Protocol 1

-

This compound

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)

-

Reaction Buffer (as above)

Procedure:

-

Prepare a 10 mM stock solution of the this compound drug-linker in DMSO or DMA.[15]

-

Dilute the reduced antibody with Reaction Buffer to a final concentration of 2.5-5.0 mg/mL.

-

Add a molar excess of the drug-linker stock solution to the reduced antibody solution. A typical starting point is 1.5 to 2.0 molar equivalents of drug-linker per available thiol group. Note: The final concentration of the organic solvent (DMSO/DMA) should ideally be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation, protected from light.[16]

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine over the drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.

Caption: General workflow for ADC conjugation.